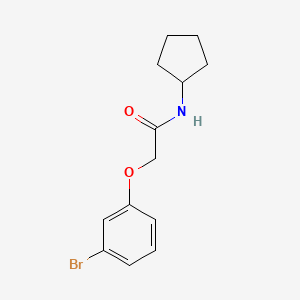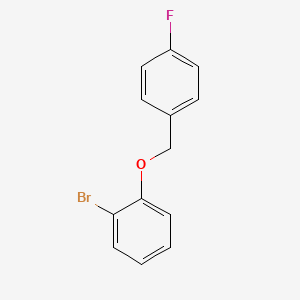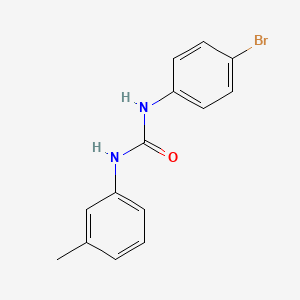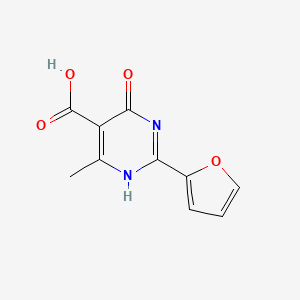
2-(3-bromophenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenoxy)-N-cyclopentylacetamide is a chemical compound characterized by its bromophenoxy group and cyclopentylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenoxy)-N-cyclopentylacetamide typically involves the reaction of 3-bromophenol with cyclopentylamine in the presence of acyl chloride or an acid chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry can also be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromophenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromophenol derivatives, such as 3-bromophenol-3-carboxylic acid.
Reduction: 3-Phenol derivatives, such as 3-phenol-3-hydroxy.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromophenoxy)-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand the interaction of bromophenoxy groups with biological targets.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3-bromophenoxy)-N-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can bind to receptors or enzymes, influencing various biological pathways. The cyclopentylacetamide moiety may enhance the compound's stability and bioavailability.
Comparaison Avec Des Composés Similaires
2-(3-Bromophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of cyclopentyl.
2-(3-Bromophenoxy)ethanol: Contains an ethyl group instead of the acetamide group.
2-(3-Bromophenoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of the cyclopentyl group.
Uniqueness: 2-(3-Bromophenoxy)-N-cyclopentylacetamide is unique due to its combination of the bromophenoxy group and the cyclopentylacetamide structure, which provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-10-4-3-7-12(8-10)17-9-13(16)15-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXFMGFTNWTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B7807911.png)


![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)




![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)


